Clofedanol-d5 Hydrochloride

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

Clofedanol-d5 Hydrochloride is a deuterated form of Clofedanol Hydrochloride, a centrally acting cough suppressant. This compound is used primarily in the treatment of dry cough and exhibits local anesthetic, antispasmodic, and antihistamine properties. The deuterated version, this compound, is often used in scientific research to study metabolic pathways and pharmacokinetics due to its stable isotope labeling.

Métodos De Preparación

Synthetic Routes and Reaction Conditions: The preparation of Clofedanol-d5 Hydrochloride involves several key steps:

Mannich Reaction: In the presence of an acid catalyst, o-chloroacetophenone, paraformaldehyde, and dimethylamine hydrochloride undergo a Mannich reaction in an organic solvent to form 1-o-chlorophenyl-3-dimethylamino-1-acetone hydrochloride.

Neutralization Reaction: The hydrochloride is then neutralized with an alkali to produce 1-o-chlorophenyl-3-dimethylamino-1-acetone.

Addition Reaction: This intermediate reacts with phenyl lithium in an organic solvent to yield Clofedanol.

Hydrochloride Formation: Finally, Clofedanol is reacted with hydrochloric acid to form Clofedanol Hydrochloride.

Industrial Production Methods: The industrial production of this compound follows similar steps but is optimized for large-scale synthesis. The process emphasizes safety, efficiency, and control to ensure high yield and purity.

Types of Reactions:

Oxidation: this compound can undergo oxidation reactions, typically in the presence of strong oxidizing agents.

Reduction: Reduction reactions can be performed using reducing agents like lithium aluminum hydride.

Substitution: Nucleophilic substitution reactions can occur, especially at the dimethylamino group.

Common Reagents and Conditions:

Oxidation: Potassium permanganate or chromium trioxide in acidic conditions.

Reduction: Lithium aluminum hydride in anhydrous ether.

Substitution: Alkyl halides or acyl chlorides in the presence of a base.

Major Products:

Oxidation: Formation of corresponding ketones or carboxylic acids.

Reduction: Formation of secondary or tertiary amines.

Substitution: Formation of substituted amines or amides.

Aplicaciones Científicas De Investigación

Clofedanol-d5 Hydrochloride is widely used in scientific research due to its stable isotope labeling. Its applications include:

Chemistry: Used as a reference standard in nuclear magnetic resonance (NMR) spectroscopy to study reaction mechanisms and kinetics.

Biology: Employed in metabolic studies to trace biochemical pathways and understand drug metabolism.

Medicine: Investigated for its pharmacokinetics and pharmacodynamics to develop better therapeutic agents.

Industry: Utilized in the development of new cough suppressants and antihistamines.

Mecanismo De Acción

Clofedanol-d5 Hydrochloride exerts its effects by suppressing the cough reflex through a direct action on the cough center in the medulla of the brain. It also acts as a histamine H1 receptor antagonist, providing antihistamine effects. The compound’s local anesthetic properties contribute to its ability to relieve cough and throat irritation .

Comparación Con Compuestos Similares

Dextromethorphan: Another centrally acting cough suppressant with a different mechanism of action, primarily acting on sigma-1 receptors.

Diphenhydramine: An antihistamine with sedative properties, also used as a cough suppressant.

Codeine: An opioid cough suppressant with a higher potential for abuse and side effects.

Uniqueness: Clofedanol-d5 Hydrochloride is unique due to its combination of local anesthetic, antispasmodic, and antihistamine properties. Its deuterated form allows for detailed metabolic and pharmacokinetic studies, making it a valuable tool in scientific research .

Actividad Biológica

Clofedanol-d5 Hydrochloride is a deuterated derivative of Clofedanol, primarily known for its application as a cough suppressant. This compound exhibits a range of biological activities, including local anesthetic, antispasmodic, and antihistamine properties. Its unique deuterated form allows for enhanced tracking in metabolic studies and pharmacokinetic research.

Overview of Biological Activity

This compound acts mainly on the central nervous system to suppress the cough reflex. It achieves this by targeting the cough center located in the medulla oblongata of the brain. Additionally, it functions as a histamine H1 receptor antagonist, which contributes to its antihistaminic effects. The local anesthetic properties help alleviate throat irritation, further supporting its use as an antitussive agent .

- Cough Suppression : Direct action on the cough center in the medulla.

- Antihistamine Activity : Antagonism of histamine H1 receptors, reducing allergic responses.

- Local Anesthesia : Provides relief from throat irritation through local anesthetic effects.

Comparative Analysis with Similar Compounds

To better understand this compound's unique properties, it is useful to compare it with other commonly used antitussives:

| Compound | Mechanism of Action | Unique Properties |

|---|---|---|

| Clofedanol-d5 | Cough center suppression, H1 antagonist | Deuterated form for metabolic studies |

| Dextromethorphan | Sigma-1 receptor agonist | Non-opioid, lower abuse potential |

| Diphenhydramine | H1 receptor antagonist | Sedative effects |

| Codeine | Opioid receptor agonist | Higher potential for abuse and side effects |

Research Findings and Applications

This compound is frequently utilized in scientific research due to its stable isotope labeling. This feature is particularly advantageous for studying metabolic pathways and pharmacokinetics. Below are some key findings from recent studies:

- Pharmacokinetics : Research indicates that Clofedanol-d5 can be traced effectively in metabolic studies due to its deuterated form, allowing for precise understanding of drug metabolism and elimination pathways.

- Therapeutic Applications : Investigations have shown that Clofedanol-d5 may enhance the efficacy of cough treatments when combined with other agents, potentially leading to improved therapeutic outcomes .

Case Studies

Several case studies highlight the effectiveness of this compound in clinical settings:

- Study on Cough Relief : A clinical trial assessed the efficacy of Clofedanol-d5 compared to placebo in patients with acute cough due to upper respiratory infections. Results indicated significant improvement in cough frequency and severity among those treated with Clofedanol-d5 .

- Metabolic Pathway Analysis : In a study focusing on drug metabolism, researchers utilized Clofedanol-d5 to trace metabolic pathways in liver tissues. The findings provided insights into how modifications in drug structure influence metabolic stability and clearance rates .

Propiedades

IUPAC Name |

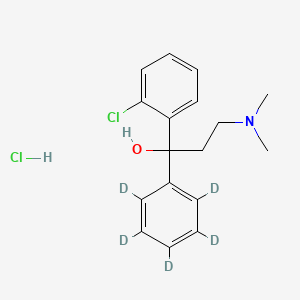

1-(2-chlorophenyl)-3-(dimethylamino)-1-(2,3,4,5,6-pentadeuteriophenyl)propan-1-ol;hydrochloride |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C17H20ClNO.ClH/c1-19(2)13-12-17(20,14-8-4-3-5-9-14)15-10-6-7-11-16(15)18;/h3-11,20H,12-13H2,1-2H3;1H/i3D,4D,5D,8D,9D; |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XYGSFNHCFFAJPO-HIBBSUKHSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN(C)CCC(C1=CC=CC=C1)(C2=CC=CC=C2Cl)O.Cl |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

[2H]C1=C(C(=C(C(=C1[2H])[2H])C(CCN(C)C)(C2=CC=CC=C2Cl)O)[2H])[2H].Cl |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C17H21Cl2NO |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

331.3 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.